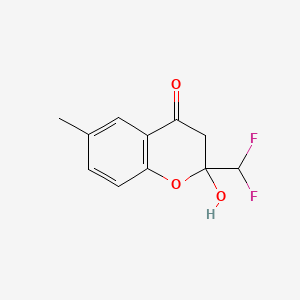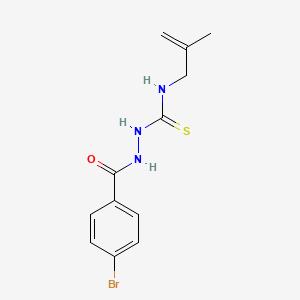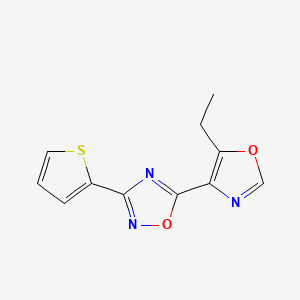![molecular formula C12H20N2O4S2 B4930190 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4930190.png)
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(Diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide, also known as DAPT, is a small molecule inhibitor that is widely used in scientific research. It was first synthesized in 2001 by researchers at the University of California, San Francisco. Since then, it has been extensively studied for its ability to inhibit Notch signaling, a key pathway in cell differentiation and development.
Wirkmechanismus
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide works by inhibiting the activity of gamma-secretase, an enzyme that is involved in the processing of Notch receptors. Notch signaling is critical for cell differentiation and development, and aberrant Notch signaling has been implicated in a variety of diseases, including cancer and Alzheimer's disease. By inhibiting gamma-secretase, this compound blocks Notch signaling and promotes differentiation of cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its role in inhibiting Notch signaling, it has been shown to promote the differentiation of stem cells into specific cell types, such as neurons and muscle cells. It has also been shown to inhibit the growth and proliferation of cancer cells, and to induce apoptosis (programmed cell death) in some types of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide is its specificity for gamma-secretase inhibition. Unlike other inhibitors of Notch signaling, this compound specifically targets the gamma-secretase enzyme, which is responsible for the final cleavage step in the processing of Notch receptors. This specificity makes it a valuable tool for studying the role of Notch signaling in cell differentiation and development. However, one limitation of this compound is that it can have off-target effects on other enzymes and pathways, which can complicate data interpretation.
Zukünftige Richtungen
There are many potential future directions for research on 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide. One area of interest is the development of more specific inhibitors of gamma-secretase, which could reduce off-target effects and improve the specificity of Notch signaling inhibition. Another area of interest is the use of this compound in combination with other drugs or therapies, such as chemotherapy or radiation therapy, to enhance their efficacy. Additionally, further research is needed to fully understand the mechanisms of action of this compound and its effects on different cell types and in different disease contexts.
Synthesemethoden
The synthesis of 4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide involves several steps, including the reaction of 2-bromo-4'-methoxyacetophenone with diethylamine to form an intermediate, which is then reacted with thioacetamide and chlorosulfonic acid to form the final product. The process is relatively simple and can be carried out on a large scale.
Wissenschaftliche Forschungsanwendungen
4-[(diethylamino)sulfonyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide has been used in a wide range of scientific research applications, including cancer research, neurobiology, and stem cell research. It has been shown to inhibit the growth and proliferation of cancer cells, as well as promote the differentiation of stem cells into specific cell types. In neurobiology, this compound has been used to study the role of Notch signaling in the development of the nervous system.
Eigenschaften
IUPAC Name |
4-(diethylsulfamoyl)-N-(2-methoxyethyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2/c1-4-14(5-2)20(16,17)10-8-11(19-9-10)12(15)13-6-7-18-3/h8-9H,4-7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRYUTWMEEDDGCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-methoxybenzyl)-1,7-dimethyl-5-(1-piperidinylcarbonyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4930107.png)
![N~2~-(5-chloro-2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4930125.png)
![1-[2-(4-morpholinyl)-3-pyridinyl]-N-[4-(2-pyrimidinyloxy)benzyl]methanamine](/img/structure/B4930138.png)
![1-ethoxy-4-[4-(4-nitrophenoxy)butoxy]benzene](/img/structure/B4930143.png)


![2-chloro-1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B4930180.png)

![1-acetyl-4-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-1,4-diazepane](/img/structure/B4930193.png)
![N-methyl-N-(4-methylbenzyl)-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B4930194.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}-4-methylbenzamide](/img/structure/B4930197.png)


![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B4930223.png)
